molecular formula C8H11F2IN2O B2530310 1-(difluoromethyl)-4-iodo-5-(propoxymethyl)-1H-pyrazole CAS No. 1856028-00-6

1-(difluoromethyl)-4-iodo-5-(propoxymethyl)-1H-pyrazole

Cat. No.: B2530310
CAS No.: 1856028-00-6
M. Wt: 316.09
InChI Key: MVWSMSITLVXSQW-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-4-iodo-5-(propoxymethyl)-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of difluoromethyl, iodo, and propoxymethyl groups attached to the pyrazole ring. The incorporation of fluorine atoms often enhances the biological activity and metabolic stability of organic molecules, making this compound of interest in various scientific fields.

Preparation Methods

The synthesis of 1-(difluoromethyl)-4-iodo-5-(propoxymethyl)-1H-pyrazole can be achieved through several synthetic routes. One common method involves the following steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, focusing on cost-effectiveness, yield, and safety.

Chemical Reactions Analysis

1-(Difluoromethyl)-4-iodo-5-(propoxymethyl)-1H-pyrazole can undergo various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide or acetonitrile. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Difluoromethyl)-4-iodo-5-(propoxymethyl)-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-4-iodo-5-(propoxymethyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The difluoromethyl group can form hydrogen bonds with target proteins, enhancing binding affinity and specificity . The iodo group can participate in halogen bonding, further stabilizing the interaction with the target .

Comparison with Similar Compounds

1-(Difluoromethyl)-4-iodo-5-(propoxymethyl)-1H-pyrazole can be compared with other similar compounds such as:

    1-(Trifluoromethyl)-4-iodo-5-(propoxymethyl)-1H-pyrazole: This compound has a trifluoromethyl group instead of a difluoromethyl group.

    1-(Difluoromethyl)-4-bromo-5-(propoxymethyl)-1H-pyrazole: This compound has a bromo group instead of an iodo group.

The uniqueness of this compound lies in its combination of functional groups, which can provide a balance of reactivity, stability, and biological activity.

Properties

IUPAC Name

1-(difluoromethyl)-4-iodo-5-(propoxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F2IN2O/c1-2-3-14-5-7-6(11)4-12-13(7)8(9)10/h4,8H,2-3,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVWSMSITLVXSQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCC1=C(C=NN1C(F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F2IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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